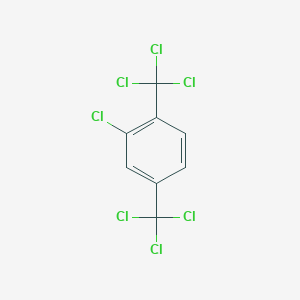

2-Chloro-1,4-bis(trichloromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRUNMMSCQPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908647 | |

| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10388-10-0 | |

| Record name | NSC146404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: An In-depth Guide to 2-Chloro-1,4-bis(trichloromethyl)benzene

Disclaimer: Extensive searches for "2-Chloro-1,4-bis(trichloromethyl)benzene" did not yield a specific CAS number or detailed technical data. This suggests that the compound is either not well-documented in publicly accessible scientific literature or may be a novel substance. The following guide is therefore focused on the parent compound, 1,4-Bis(trichloromethyl)benzene (CAS No: 68-36-0) , for which substantial information is available. This information is provided as a foundational resource for researchers and professionals interested in this class of compounds.

Abstract

This technical guide provides a comprehensive overview of 1,4-bis(trichloromethyl)benzene, a chlorinated aromatic hydrocarbon. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and known applications. The document is intended for an audience of researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a consolidated reference for experimental and theoretical work involving this compound.

Chemical Identification and Physicochemical Properties

1,4-Bis(trichloromethyl)benzene, also known by synonyms such as hexachloro-p-xylene and Hetol, is a white to light yellow crystalline solid.[1][2] It is characterized by the presence of two trichloromethyl groups attached to a benzene ring at the para positions.

Key Identifiers

| Identifier | Value |

| CAS Number | 68-36-0[1][2][3][4][5][] |

| Molecular Formula | C₈H₄Cl₆[3][5][] |

| IUPAC Name | 1,4-bis(trichloromethyl)benzene[3][4][] |

| Synonyms | p-Bis(trichloromethyl)benzene, Hexachloroparaxylene, Chloxyl[1][2][3][4] |

Physicochemical Data

The following table summarizes the key quantitative properties of 1,4-bis(trichloromethyl)benzene.

| Property | Value |

| Molecular Weight | 312.84 g/mol [5][] |

| Melting Point | 108-110 °C[1][2] |

| Boiling Point | 213 °C[1][2] |

| Density | 1.778 g/cm³[1][2] |

| Flash Point | 153 °C[1] |

| Appearance | Light yellow crystalline powder and chunks[1] |

Experimental Protocols: Synthesis

The industrial synthesis of 1,4-bis(trichloromethyl)benzene is primarily achieved through the exhaustive photochlorination of p-xylene.[2][7] This free-radical substitution reaction replaces all six benzylic hydrogens of p-xylene with chlorine atoms.

General Synthesis Protocol

Objective: To synthesize 1,4-bis(trichloromethyl)benzene via photochlorination of p-xylene.

Materials:

-

p-Xylene

-

Chlorine gas (Cl₂)

-

Free-radical initiator (e.g., UV light or a chemical initiator like benzoyl peroxide[7])

Procedure:

-

p-Xylene is charged into a suitable photochemical reactor.

-

The reaction is initiated by exposure to UV light or the addition of a chemical initiator.

-

Chlorine gas is bubbled through the p-xylene.

-

The reaction temperature is carefully controlled, often in stages. An initial phase may be conducted at a lower temperature (e.g., 55-85 °C), followed by an increase to higher temperatures (e.g., 120-180 °C) to drive the reaction to completion.[5]

-

The reaction progress is monitored, for instance, by measuring the density of the reaction mixture.

-

Upon completion, the crude product is purified, typically by crystallization from a suitable solvent like hexane or ether.[1][7]

Synthesis Workflow Diagram

Applications and Biological Relevance

1,4-Bis(trichloromethyl)benzene is a valuable intermediate in organic synthesis and has direct applications in veterinary medicine.

-

Chemical Intermediate: It is a precursor for the synthesis of terephthaloyl chloride, a monomer used in the production of high-performance polymers such as Kevlar.[2] The reaction involves the hydrolysis of the trichloromethyl groups. It is also used in the synthesis of dyes.[7]

-

Veterinary Drug: Under the name Hetol, it has been used as an anthelmintic to treat liver fluke infestations in cattle and sheep.[1][4]

Due to its application as a chemical intermediate and a veterinary drug, there is no documented evidence of its interaction with specific human signaling pathways in the context of drug development research. Therefore, a signaling pathway diagram is not applicable.

Safety and Handling

1,4-Bis(trichloromethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2]

-

GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic).[2]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.

This guide serves as a starting point for researchers. For any experimental work, it is crucial to consult primary literature and safety data sheets (SDS) for the most accurate and detailed information.

References

- 1. echemi.com [echemi.com]

- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]

- 4. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Synthesis Pathway for 2-Chloro-1,4-bis(trichloromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-Chloro-1,4-bis(trichloromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate for novel pharmaceuticals and materials. This document details the synthetic route from p-xylene, including experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication in a laboratory setting.

Introduction

This compound (CAS No. 10388-10-0) is a derivative of p-xylene containing a chlorine substituent on the aromatic ring and two trichloromethyl groups on the methyl positions.[1] The synthesis of this compound involves a two-step process commencing with the selective chlorination of the aromatic ring of p-xylene, followed by the exhaustive photochlorination of the methyl groups. Careful control of reaction conditions is paramount to achieve high purity and yield of the desired product.

Overall Synthesis Pathway

The synthesis of this compound from p-xylene can be conceptualized as a two-stage process:

-

Ring Chlorination: Selective monochlorination of p-xylene to produce the intermediate, 2-chloro-p-xylene.

-

Side-Chain Photochlorination: Exhaustive free-radical chlorination of the methyl groups of 2-chloro-p-xylene to yield the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-p-xylene

The initial step involves the introduction of a single chlorine atom onto the aromatic ring of p-xylene. An effective method for this transformation is two-phase electrolysis, which offers good selectivity for monochlorination.[2]

Experimental Protocol: Two-Phase Electrolysis

This protocol is based on the electrochemical chlorination of p-xylene.[2]

Apparatus:

-

A divided electrochemical cell (1-liter capacity) with a porous diaphragm.

-

Precious metal oxide coated titanium anode.

-

Graphite sheet cathodes.

-

Stirrer.

-

Thermometer.

-

Power supply for galvanostatic electrolysis.

Reagents:

-

p-Xylene (20 g)

-

2 M Hydrochloric acid (aqueous)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Assemble the divided glass cell with the anode and cathodes.

-

The anolyte consists of 20 g of p-xylene and the aqueous 2 M HCl as the supporting electrolyte and chloride source.

-

Maintain the temperature of the cell at 278 K (5 °C).

-

Stir the anolyte at a constant rate (e.g., 300 rpm).

-

Conduct the electrolysis under galvanostatic conditions with a current density of 5 A/dm².

-

Pass a total charge of 4 Faradays per mole of p-xylene.

-

After the electrolysis is complete, transfer the reaction mixture to a separatory funnel.

-

Extract the organic products with diethyl ether.

-

Wash the ethereal layer with ice-cold water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain the crude product.

-

The crude product can be further purified by fractional distillation.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | p-Xylene | [2] |

| Method | Two-Phase Electrolysis | [2] |

| Anode | Precious metal oxide coated titanium | [2] |

| Cathode | Graphite | [2] |

| Electrolyte | 2 M HCl | [2] |

| Temperature | 278 K (5 °C) | [2] |

| Current Density | 5 A/dm² | [2] |

| Charge Passed | 4 F/mol of p-xylene | [2] |

| Yield of 2-chloro-p-xylene | 68% | [2] |

| Major Byproducts | 2,5-dichloro-p-xylene | [2] |

Step 2: Synthesis of this compound

The second step is the exhaustive photochlorination of the methyl groups of 2-chloro-p-xylene. This reaction proceeds via a free-radical mechanism initiated by UV light.[3] The protocol is adapted from established methods for the photochlorination of xylene derivatives.[4]

Experimental Protocol: Side-Chain Photochlorination

Apparatus:

-

A multi-necked reaction vessel equipped with a gas inlet tube, a reflux condenser, a thermometer, and a port for a UV lamp.

-

UV lamp (e.g., mercury vapor lamp).

-

Gas scrubber for HCl and excess chlorine.

Reagents:

-

2-Chloro-p-xylene

-

Chlorine gas

Procedure:

This reaction is typically carried out in stages to control the reaction and improve the purity of the final product.

Stage 1: Initial Chlorination

-

Charge the reactor with 2-chloro-p-xylene.

-

Heat the reactant to a temperature range of 55-85°C.

-

Initiate the UV light source with an illuminance of approximately 20,000-55,000 Lux.

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress by measuring the evolution of HCl gas. Continue until approximately one-third to one-half of the theoretical amount of chlorine has been consumed.

Stage 2: Intermediate Chlorination

-

Increase the reaction temperature to 120-160°C.

-

Increase the light intensity to 50,000-70,000 Lux.

-

Continue to introduce chlorine gas.

Stage 3: Final Chlorination

-

Raise the temperature to 160-180°C.

-

Increase the light intensity to 70,000-100,000 Lux.

-

Continue passing chlorine gas until the reaction is complete (cessation of HCl evolution).

Work-up and Purification:

-

Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.

-

The crude product, which may solidify upon cooling, can be purified by crystallization or high-vacuum distillation.[3]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data for Step 2 (Analogous to p-Xylene Photochlorination)

The following data is based on the multi-stage photochlorination of p-xylene to 1,4-bis(trichloromethyl)benzene and serves as a guide for the synthesis of the chlorinated analogue.[4]

| Parameter | Stage 1 | Stage 2 | Stage 3 | Reference |

| Temperature | 55-85°C | 120-160°C | 160-180°C | [4] |

| Light Intensity | 20,000-55,000 Lux | 50,000-70,000 Lux | 70,000-100,000 Lux | [4] |

| Chlorine Consumed | ~1/3 to 1/2 of total | ~1/4 to 2/5 of total | Remaining amount | [4] |

| Purity of analogous product | - | - | >95% | [4] |

Purification of the Final Product

The final product, this compound, can be purified by standard laboratory techniques.

-

Crystallization: The crude product can be recrystallized from a suitable solvent.

-

Distillation: High-vacuum distillation or molecular distillation can be employed for purification, especially to separate it from any partially chlorinated byproducts.[5]

Safety Considerations

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood. A scrubber containing a sodium hydroxide solution should be used to neutralize excess chlorine and HCl gas.

-

UV Radiation: UV light can be harmful to the eyes and skin. The photoreactor should be properly shielded.

-

Chlorinated Compounds: The reactants, intermediates, and final product are chlorinated organic compounds and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Exothermic Reaction: The photochlorination reaction is exothermic. Proper temperature control is necessary to prevent runaway reactions.

This guide provides a detailed pathway for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. krc.cecri.res.in [krc.cecri.res.in]

- 3. nbinno.com [nbinno.com]

- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]

- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-1,4-bis(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-1,4-bis(trichloromethyl)benzene, a chlorinated aromatic compound of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, physical properties, and available toxicological information. It also outlines a general experimental protocol for its synthesis and discusses the metabolic pathways of related chlorinated benzenes.

Chemical Identity and Synonyms

The compound with the chemical formula C₈H₃Cl₇ is identified by the following names and identifiers:

Synonyms:

-

p-Xylene, alpha,alpha,alpha,alpha',alpha',alpha',2-heptachloro- (7CI, 8CI)[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Melting Point | 78-80 °C | [5] |

| Boiling Point | 354.9 ± 37.0 °C (Predicted) | [5] |

| Molecular Weight | 347.26 g/mol | [2] |

Experimental Protocols

General Synthesis of Chlorinated Aromatic Compounds

General Procedure for Photochlorination:

-

Reaction Setup: A suitable reactor, often equipped with a UV lamp, a gas inlet for chlorine, a condenser, and a stirrer, is charged with the starting substituted xylene.

-

Initiation: A free-radical initiator, such as benzoyl peroxide, may be added to the reaction mixture.[9]

-

Chlorination: Chlorine gas is bubbled through the reaction mixture while being irradiated with UV light. The reaction temperature is a critical parameter and is carefully controlled throughout the process. The chlorination of the methyl groups proceeds via a free-radical chain reaction.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting material and the formation of the desired product and any byproducts.

-

Work-up and Purification: Upon completion of the reaction, the excess chlorine is removed. The crude product is then purified, typically by recrystallization or distillation, to isolate the desired chlorinated aromatic compound.[9]

It is important to note that the chlorination of the aromatic ring can be a competing side reaction. Reaction conditions, such as temperature, solvent, and the presence of catalysts, must be carefully optimized to favor the chlorination of the methyl groups over the aromatic ring.[8]

Metabolism of Chlorinated Benzenes

Specific metabolic pathways for this compound are not detailed in the available literature. However, the metabolism of chlorinated benzenes, in general, has been studied. Lower chlorinated benzenes can be biodegraded under aerobic conditions, a process initiated by oxygenase enzymes.[10] Under anaerobic conditions, higher chlorinated benzenes can undergo reductive dechlorination by halorespiring bacteria.[10]

The metabolism of foreign organic compounds, including chlorinated benzenes, can be influenced by the presence of other chemicals. For instance, studies have shown that chlorinated benzenes can affect the metabolism of other pharmaceutical preparations.[11] The biodegradation of chlorinated benzenes in contaminated environments is a complex process involving the evolution of specific metabolic pathways within microbial communities.[4]

Experimental Workflow for Analysis

The analysis of chlorinated aromatic compounds like this compound typically involves chromatographic techniques coupled with mass spectrometry.

Caption: A generalized workflow for the analysis of chlorinated aromatic compounds.

This workflow illustrates the typical steps involved, starting from sample preparation, followed by instrumental analysis using GC-MS or LC-MS, and concluding with data analysis to identify and quantify the target analyte.[12]

Logical Relationship of Synthesis and Application

The synthesis of this compound provides a key intermediate for further chemical transformations, leading to its potential applications in various fields, including drug development.

References

- 1. 2-Klor-1,4-Bis-Triklormetil-Benzol CAS#: 10388-10-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. journals.asm.org [journals.asm.org]

- 5. 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE CAS#: 10388-10-0 [m.chemicalbook.com]

- 6. 1,4-Bis(trichloromethyl)-2-chlorobenzene | 10388-10-0 | KAA38810 [biosynth.com]

- 7. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 8. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. microbe.com [microbe.com]

- 11. Effect of chlorinated benzenes on the metabolism of foreign organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gcms.labrulez.com [gcms.labrulez.com]

solubility of 2-Chloro-1,4-bis(trichloromethyl)benzene in organic solvents

An in-depth analysis of the solubility of 2-Chloro-1,4-bis(trichloromethyl)benzene in organic solvents is currently unavailable in publicly accessible scientific literature and chemical databases. This specific compound, a halogenated aromatic hydrocarbon, is not extensively characterized in terms of its physicochemical properties, including its solubility in a range of common organic solvents.

The lack of empirical data prevents the compilation of a quantitative summary, the detailing of specific experimental protocols for its solubility determination, and the visualization of related experimental workflows. Scientific and chemical databases such as PubChem, ChemSpider, and major academic journals do not currently provide solubility values or established methodologies for this compound.

For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to perform experimental solubility studies to generate the required data. A general approach to determining the solubility of a solid compound in an organic solvent would typically involve the following steps, which can be adapted for this specific substance.

A standardized method for determining the solubility of a compound like this compound is the shake-flask method, which is considered a gold standard for its reliability and simplicity.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess of the solid is crucial to ensure that saturation is reached.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary studies may be required to determine the time needed to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged at a high speed.

-

Sample Extraction: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To prevent any suspended solid particles from being included, the extracted liquid is passed through a syringe filter.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique. Given its structure, HPLC with a UV detector or GC with a flame ionization detector (FID) or mass spectrometer (MS) would likely be appropriate. A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

The workflow for this experimental protocol can be visualized as follows:

Due to the absence of specific data for this compound, this guide provides a general framework for its experimental determination. Researchers are encouraged to apply this methodology to generate the necessary data for their specific applications.

An In-depth Technical Guide to 2-Chloro-1,4-bis(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1,4-bis(trichloromethyl)benzene, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information from closely related compounds, primarily 1,4-bis(trichloromethyl)benzene, to infer its properties, synthesis, and potential applications. All data presented herein should be considered in this context.

Physicochemical Properties

This compound is a derivative of benzene carrying a chlorine atom and two trichloromethyl groups. Its molecular structure suggests it is a solid at room temperature with low solubility in water and higher solubility in nonpolar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₇ | [1] |

| Molecular Weight | 347.28 g/mol | [1] |

| CAS Number | 10388-10-0 | [1] |

Molecular Weight Calculation:

The molecular weight is calculated from the atomic weights of its constituent elements:

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 3 | 3.024 |

| Chlorine | Cl | 35.453 | 7 | 248.171 |

| Total | 18 | 347.283 |

Synthesis and Purification: An Inferred Protocol

Experimental Protocol: Synthesis

Objective: To synthesize this compound via photochlorination of 2-chloro-p-xylene.

Materials:

-

2-chloro-p-xylene

-

Chlorine gas (Cl₂)

-

A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source

-

An inert solvent (optional, e.g., carbon tetrachloride)

-

Nitrogen gas (N₂)

-

Sodium hydroxide solution (for trapping excess chlorine)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Magnetic stirrer and stir bar

-

UV lamp (if used as initiator)

-

Gas trap containing sodium hydroxide solution

Procedure:

-

The reaction apparatus is assembled and dried thoroughly. The system is then flushed with nitrogen gas to ensure an inert atmosphere.

-

2-chloro-p-xylene is charged into the reaction flask, along with the free-radical initiator if UV light is not used.

-

The reaction mixture is heated to a temperature typically ranging from 75-80°C[4].

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the product. The chlorination is continued until the desired degree of chlorination is achieved.

-

Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen gas to remove any residual chlorine.

-

The crude product is then cooled to room temperature.

Experimental Protocol: Purification

The crude product from the synthesis will likely contain a mixture of partially chlorinated species and other byproducts. Purification can be achieved through distillation techniques[5][6].

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Suitable solvents for recrystallization (e.g., hexane, ethanol)

Equipment:

-

Distillation apparatus (for fractional or molecular distillation)

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Distillation: The crude product is subjected to fractional distillation under reduced pressure to separate the desired product from lower and higher boiling point impurities. For high purity, molecular distillation at a temperature between 85°C and 135°C and an absolute pressure between 10 Pa and 70 Pa can be employed[5].

-

Recrystallization: The distilled product can be further purified by recrystallization from a suitable solvent. The solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Potential Applications and Biological Activity

Information on the specific applications and biological activity of this compound is scarce. However, the structurally similar compound, 1,4-bis(trichloromethyl)benzene, has been investigated for its use as an anthelmintic in veterinary medicine to treat liver flukes in cattle and sheep[7][8]. It is plausible that this compound could exhibit similar biological activities.

The trichloromethyl groups are highly reactive and can be converted to other functional groups, making these compounds useful intermediates in organic synthesis[2]. For instance, they can be hydrolyzed to carboxylic acids or converted to acid chlorides, which are precursors for polymers like Kevlar[3].

Workflow and Diagrams

Synthesis Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: A generalized workflow for the synthesis and purification of this compound.

Disclaimer: This technical guide is intended for informational purposes only and is based on the best available information for structurally related compounds. Researchers should exercise caution and perform their own risk assessments and optimization studies before conducting any experimental work.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 6. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 7. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-1,4-bis(trichloromethyl)benzene

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's stability and reactivity is paramount for its safe handling, formulation, and application. This guide provides a detailed analysis of the anticipated stability and reactivity profile of 2-Chloro-1,4-bis(trichloromethyl)benzene, a molecule for which specific literature data is sparse. The following information is therefore based on established principles of organic chemistry and the known behavior of its constituent functional groups.

Predicted Physicochemical Properties and Stability

| Property | Predicted Characteristic | Rationale |

| Thermal Stability | Moderate to High | The aromatic ring is inherently stable. The C-Cl bonds are strong. However, at elevated temperatures, decomposition via the elimination of HCl or Cl₂ is possible. |

| Photochemical Stability | Low to Moderate | Aromatic chlorides can undergo photolytic cleavage of the C-Cl bond upon exposure to UV light, leading to the formation of reactive radical species. |

| Hydrolytic Stability | Low | The trichloromethyl groups are expected to be susceptible to hydrolysis, particularly under basic conditions, to form carboxylic acid groups. The electron-withdrawing nature of the other substituents on the ring may facilitate this process. |

| Reactivity with Oxidizing Agents | High | The benzene ring, although substituted with electron-withdrawing groups, can be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of phenols. |

| Reactivity with Reducing Agents | Moderate | The chloro and trichloromethyl groups can be reduced. For instance, catalytic hydrogenation may lead to the replacement of chlorine with hydrogen. |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of the chloro and trichloromethyl substituents on the aromatic ring.

Nucleophilic Aromatic Substitution

The chlorine atom on the benzene ring is a potential site for nucleophilic aromatic substitution (SNA_r). The presence of two strongly electron-withdrawing trichloromethyl groups in the para and ortho positions is expected to activate the ring towards this type of reaction. These groups stabilize the intermediate Meisenheimer complex, thus lowering the activation energy for the substitution.

Caption: Proposed pathway for nucleophilic aromatic substitution.

Hydrolysis of Trichloromethyl Groups

The trichloromethyl groups are essentially latent carboxylic acid functionalities. They are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. Basic hydrolysis is typically more facile. This reaction proceeds via a series of nucleophilic substitution steps, replacing the chlorine atoms with hydroxyl groups, which then tautomerize to the carboxylic acid.

Caption: Simplified pathway for the hydrolysis of a trichloromethyl group.

Proposed Experimental Protocols

For a comprehensive understanding of the stability and reactivity of this compound, the following experimental investigations are recommended.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature and thermal profile of the compound.

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is monitored as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Photochemical Stability Assessment

Objective: To evaluate the degradation of the compound upon exposure to UV light.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

The solution is placed in a quartz cuvette and exposed to a UV light source of a specific wavelength (e.g., 254 nm or 365 nm) for defined time intervals.

-

A control sample is kept in the dark.

-

The concentration of the compound is monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

The degradation rate and half-life can be calculated from the decrease in concentration over time.

Caption: Experimental workflow for assessing photochemical stability.

Safety Considerations

Given its structure, this compound should be handled with care. It is likely to be a skin and eye irritant. Inhalation of dust or vapors should be avoided. Due to the potential for the release of HCl or other toxic gases upon decomposition, heating should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a foundational understanding of the expected stability and reactivity of this compound. It is intended to inform further experimental investigation and ensure the safe and effective use of this compound in a research and development setting. All predicted properties and reaction pathways should be confirmed through rigorous experimental validation.

A Historical Synthesis of Chlorinated Xylenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of chlorinated xylenes. From early explorations in aromatic chemistry to the development of more refined industrial processes, this document details the evolution of chlorination techniques, offering valuable insights for modern synthetic chemists. The guide covers both ring and side-chain chlorination, presenting key experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying reaction pathways.

Introduction: The Rise of Chlorinated Aromatics

The chlorination of aromatic hydrocarbons has been a cornerstone of organic synthesis since the 19th century. Xylene, first isolated in 1850 by the French chemist Auguste Cahours from wood tar, became a target for chlorination due to the versatile reactivity of its chlorinated derivatives.[1] These compounds found applications as intermediates in the production of dyes, pesticides, and later, polymers and pharmaceuticals.[2] The initial forays into xylene chlorination were largely empirical, with chemists exploring the effects of various reagents and conditions. Over time, a deeper understanding of reaction mechanisms—namely electrophilic aromatic substitution and free-radical chain reactions—led to the development of more controlled and selective synthesis methods.

This guide will delve into the two primary pathways for xylene chlorination:

-

Electrophilic Aromatic Substitution (Ring Chlorination): The introduction of chlorine atoms directly onto the benzene ring.

-

Free-Radical Halogenation (Side-Chain Chlorination): The substitution of hydrogen atoms on the methyl groups.

Electrophilic Aromatic Substitution: Ring Chlorination of Xylenes

The direct chlorination of the xylene ring is a classic example of electrophilic aromatic substitution. These reactions typically employ a Lewis acid catalyst to polarize the chlorine molecule, generating a potent electrophile that attacks the electron-rich aromatic ring.

Historical Methods and Catalysts

Early methods for ring chlorination of xylenes relied on the use of elemental chlorine in the presence of a Lewis acid catalyst. Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) were among the most common catalysts, a practice stemming from the foundational work on Friedel-Crafts reactions in 1877.[3][4] These catalysts were effective in promoting chlorination, but often led to mixtures of isomers and polychlorinated products. The control of isomer distribution was a significant challenge for early chemists.

Iodine was also used as a catalyst, sometimes in conjunction with iron filings, to facilitate the chlorination of aromatic rings.[1][5] The reaction of iodine with chlorine to form iodine monochloride (ICl), a more polar and reactive electrophile, is a likely intermediate in these processes.

Quantitative Data: A Comparative Overview

The following table summarizes quantitative data from various historical methods for the ring chlorination of xylenes. It is important to note that yields and isomer ratios were often dependent on the specific reaction conditions and the purity of the starting materials available at the time.

| Xylene Isomer | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Isomer Ratio (e.g., 4-chloro:3-chloro) | Reference |

| o-Xylene | FeCl₃ | None | 0 | Monochloro-o-xylenes | - | 1.38 : 1 (4-chloro : 3-chloro) | [6] |

| o-Xylene | FeCl₃ / Thianthrene co-catalyst | None | 0 | Monochloro-o-xylenes | - | 3.81 : 1 (4-chloro : 3-chloro) | [6] |

| p-Xylene | FeCl₃ | CCl₄ | 20-30 | 2,5-dichloro-p-xylene | 50-67 | - | [7] |

| m-Xylene | SnCl₄ | None | -25 to 0 | Monochloro-m-xylenes | - | Predominantly 4-chloro | [8] |

Experimental Protocols

This protocol is adapted from a patent describing the directed chlorination of o-xylene.[6]

-

Apparatus: A flask equipped with a stirrer, a gas inlet tube, and a cooling bath.

-

Reagents:

-

o-xylene (100 parts by weight)

-

Anhydrous ferric chloride (FeCl₃) (0.02 parts by weight)

-

Chlorine gas

-

-

Procedure: a. Charge the flask with o-xylene and ferric chloride. b. Cool the mixture to 0°C with stirring. c. Slowly bubble chlorine gas (100 parts by weight) into the stirred mixture over a period of 4 hours, maintaining the temperature at 0°C. d. After the addition is complete, quench the reaction mixture with water. e. Extract the organic layer with ether, wash with aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. f. The product is a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.

This protocol is based on a method for the preparation and isolation of 2,5-dichloro-p-xylene.[7]

-

Apparatus: A reaction vessel suitable for gas dispersion and temperature control.

-

Reagents:

-

p-xylene (1 mole)

-

Chlorine gas (2 moles)

-

Anhydrous ferric chloride (FeCl₃) (1% by weight of p-xylene)

-

Carbon tetrachloride (solvent)

-

-

Procedure: a. Dissolve p-xylene and ferric chloride in carbon tetrachloride in the reaction vessel. b. Maintain the temperature between 20-30°C. c. Introduce chlorine gas into the solution. The reaction is exothermic and may require cooling. d. After the reaction is complete, remove excess hydrogen chloride and chlorine by sparging with air or nitrogen. e. The crude reaction mixture, containing 2-chloro-p-xylene, 2,5-dichloro-p-xylene, 2,3-dichloro-p-xylene, and other polychlorinated products, is then subjected to fractional distillation for separation.

Reaction Pathway: Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution for the chlorination of xylene proceeds through the formation of a sigma complex (also known as an arenium ion). The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine species that is attacked by the π-electrons of the aromatic ring.

Free-Radical Halogenation: Side-Chain Chlorination

The chlorination of the methyl groups of xylene proceeds via a free-radical chain reaction. This method is typically initiated by ultraviolet (UV) light or a radical initiator and is performed in the absence of Lewis acid catalysts to avoid competing ring chlorination.

Historical Methods and Conditions

The discovery that UV light could promote the chlorination of the side chains of alkylbenzenes was a significant advancement.[9] Early industrial processes for producing benzyl chloride from toluene were adapted for the side-chain chlorination of xylenes. These methods involved passing chlorine gas through heated, liquid xylene while irradiating the mixture with a UV lamp. The reaction is a stepwise process, leading to the formation of mono-, di-, and trichlorinated products on each methyl group.

Quantitative Data: A Comparative Overview

The control of the degree of chlorination was a key challenge in historical side-chain chlorination processes. The product distribution is highly dependent on the mole ratio of chlorine to xylene and the reaction time.

| Xylene Isomer | Initiator | Temperature (°C) | Molar Ratio (Cl₂:Xylene) | Major Product(s) | Yield (%) | Reference |

| p-Xylene | UV Light | Boiling | 1:1 | α-chloro-p-xylene | - | [6] |

| p-Xylene | UV Light | Boiling | 2:1 | α,α'-dichloro-p-xylene | - | [6] |

| m-Xylene | UV Light | 120-136 | 0.4-0.6 : 1 | α-chloro-m-xylene | - | [10] |

| o-Xylene | UV Light | 125 | >2:1 | α,α'-dibromo-o-xylene* | 48-53 | [11] |

*Note: This example uses bromine, but the principle of free-radical side-chain halogenation is the same.

Experimental Protocols

This is a generalized protocol based on early industrial practices.[9]

-

Apparatus: A three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer. The flask should be positioned near a UV light source.

-

Reagents:

-

Xylene (e.g., p-xylene)

-

Chlorine gas

-

-

Procedure: a. Charge the flask with the xylene isomer. b. Heat the xylene to its boiling point to ensure a liquid phase and to facilitate the removal of dissolved HCl. c. Irradiate the flask with a UV lamp. d. Bubble a steady stream of chlorine gas through the boiling xylene. The reaction is typically vigorous, and the evolution of HCl gas will be observed. e. Monitor the reaction progress by measuring the specific gravity of the reaction mixture or by analytical techniques if available. f. Stop the chlorine flow when the desired degree of chlorination is achieved. g. Allow the mixture to cool and purge with an inert gas (e.g., nitrogen) to remove residual HCl and chlorine. h. The product is a mixture of chlorinated xylenes that can be separated by fractional distillation under reduced pressure.

Reaction Pathway: Free-Radical Side-Chain Chlorination

The side-chain chlorination of xylene follows a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

Alternative Historical Synthetic Routes

While direct chlorination was the most common approach, other named reactions in organic chemistry could have been employed to synthesize chlorinated xylenes, particularly for specific isomer synthesis where direct chlorination provided poor selectivity.

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a method to synthesize aryl halides from aryl diazonium salts, which are in turn prepared from arylamines.[12] This two-step process would involve the nitration of a xylene isomer, reduction of the nitro group to an amine, diazotization, and finally, displacement of the diazonium group with chloride using a copper(I) chloride catalyst. While more lengthy, this method offers a high degree of regioselectivity, allowing for the synthesis of specific chlorinated xylene isomers that are difficult to obtain via direct chlorination.

The Gattermann Reaction

The Gattermann reaction, discovered by Ludwig Gattermann, is a variation of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid instead of a copper(I) halide salt.[3][13] This reaction provides an alternative means of converting a diazonium salt to the corresponding aryl chloride.

Conclusion

The historical synthesis of chlorinated xylenes showcases the ingenuity and evolving understanding of organic chemists throughout the 19th and 20th centuries. The development of methods to control the position of chlorination, whether on the aromatic ring or the methyl side chains, was a critical step in unlocking the synthetic potential of these versatile compounds. While modern synthetic methods may offer greater efficiency and selectivity, a study of these historical techniques provides a valuable foundation for any researcher in the field of aromatic chemistry. The principles of electrophilic substitution and free-radical halogenation, honed through the early work on xylenes and other aromatics, remain fundamental to the practice of organic synthesis today.

References

- 1. History of Xylene - Labtag Blog [blog.labtag.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US2889382A - Process for removing meta-xylene from mixtures of xylene isomers including the para isomer by means of chlorination - Google Patents [patents.google.com]

- 9. US1828858A - Side-chain chlorination of benzene derivatives - Google Patents [patents.google.com]

- 10. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. jalsnet.com [jalsnet.com]

- 13. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Chlorination of p-Xylene Derivatives

This technical guide provides a comprehensive overview of the electrophilic chlorination of p-xylene and its derivatives, tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanisms, regioselectivity, detailed experimental protocols, and the impact of various catalysts, with a focus on practical applications and quantitative data.

Introduction: The Significance of Chlorinated Xylenes

P-xylene (1,4-dimethylbenzene) is a fundamental building block in organic synthesis. Its chlorinated derivatives are highly valuable intermediates in the manufacturing of agrochemicals, polymers, and, most notably, pharmaceuticals. The introduction of a chlorine atom onto the aromatic ring via electrophilic aromatic substitution (EAS) is a critical transformation that modifies the electronic properties, lipophilicity, and metabolic stability of a molecule—key parameters in drug design. This guide delves into the chemistry of this essential reaction.

Core Mechanism of Electrophilic Chlorination

The electrophilic chlorination of p-xylene follows the classical EAS pathway, which can be broken down into three primary steps:

-

Generation of the Electrophile: Molecular chlorine (Cl₂) itself is not sufficiently electrophilic to attack the stable aromatic ring. A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to polarize the Cl-Cl bond, generating a potent electrophilic chlorine species, often represented as Cl⁺.

-

Formation of the Sigma (σ) Complex: The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base (such as the FeCl₄⁻ formed in the first step) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and yields the final chlorinated p-xylene product along with the regenerated catalyst and HCl.

(Note: The DOT script above is a conceptual representation. Image nodes are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Regioselectivity: The Directing Influence of Methyl Groups

In p-xylene, the two methyl groups are located in a para relationship. Methyl groups are activating and ortho-, para-directing substituents. Since the para position relative to one methyl group is occupied by the other, all four available positions on the ring are chemically equivalent—they are all ortho to one methyl group and meta to the other.

Consequently, the initial monochlorination of p-xylene yields a single, predictable product: 2-chloro-1,4-dimethylbenzene . This high regioselectivity is a significant advantage in synthesis, simplifying product purification.

Further chlorination is possible, leading to dichlorinated products. The primary monochlorinated product now has three substituents (two methyl, one chloro) guiding the position of the next electrophilic attack. The chlorine atom is deactivating but ortho-, para-directing. The directing effects lead primarily to 2,5-dichloro-1,4-dimethylbenzene.

Experimental Protocols

Below are detailed methodologies for the chlorination of p-xylene using common laboratory reagents.

Protocol 1: Chlorination using Chlorine Gas and FeCl₃ Catalyst

This is a traditional and industrially relevant method for monochlorination.

Reagents and Equipment:

-

p-Xylene (reagent grade)

-

Anhydrous Iron(III) chloride (FeCl₃) or iron filings

-

Chlorine (Cl₂) gas cylinder with a regulator and flowmeter

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a gas outlet connected to a trap (e.g., sodium hydroxide solution) to neutralize excess Cl₂ and HCl byproduct.

-

Cooling bath (ice-water or cryostat).

Procedure:

-

Charge the three-necked flask with p-xylene (e.g., 1.0 mol).

-

Add the catalyst, typically 0.5-2% by weight of p-xylene (e.g., 1.0 g of anhydrous FeCl₃).

-

Cool the reaction mixture to 0-5 °C using the cooling bath.

-

Begin stirring the mixture vigorously.

-

Introduce a slow, steady stream of chlorine gas into the mixture through the gas inlet tube. Monitor the reaction progress via GC analysis of aliquots.

-

Maintain the temperature throughout the addition. The reaction is exothermic.

-

Once the desired conversion is achieved (typically >95% conversion to the monochloro-product), stop the chlorine flow.

-

Purge the reaction mixture with nitrogen or dry air to remove dissolved HCl and unreacted chlorine.

-

Work-up: Wash the crude product mixture with water, followed by a dilute sodium bicarbonate or sodium carbonate solution to neutralize remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The product can be purified by fractional distillation under reduced pressure.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

NCS is a solid, safer alternative to chlorine gas, often preferred in lab-scale synthesis.

Reagents and Equipment:

-

p-Xylene

-

N-Chlorosuccinimide (NCS)

-

Zeolite catalyst (e.g., H-BEA) or a Lewis acid like FeCl₃

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Magnetic stirrer.

Procedure:

-

To a round-bottom flask, add p-xylene (1.0 eq), NCS (1.0-1.1 eq), and the solvent.

-

Add the catalyst (e.g., 10 wt% of zeolite).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC or GC. The reaction may take several hours.

-

After completion, cool the mixture to room temperature.

-

Work-up: Filter off the catalyst and the succinimide byproduct.

-

Wash the filtrate with sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Quantitative Data and Catalyst Comparison

The choice of catalyst and conditions significantly impacts yield and selectivity. The following table summarizes representative data from various studies.

| Catalyst | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Monochloro-p-xylene Yield (%) | Dichloro-p-xylene Yield (%) | Reference |

| FeCl₃ | Cl₂ | Neat | 10 | 2 | >98 | ~85-90 | ~5-10 | General Lit. |

| Iron Filings | Cl₂ | Neat | 20 | 3 | >95 | ~88 | ~7 | General Lit. |

| Zeolite H-BEA | NCS | Dichloromethane | 40 (reflux) | 5 | 92 | 89 | <3 | Synthetic Comm. |

| Zeolite H-ZSM-5 | SO₂Cl₂ | 1,2-Dichloroethane | 80 | 6 | 99 | 97 | 2 | J. Catalysis |

| AlCl₃ | Cl₂ | CCl₄ | 0 | 1.5 | >99 | ~80 | ~15-20 | General Lit. |

Note: Yields are approximate and can vary significantly with the precise stoichiometry and reaction conditions.

Applications in Drug Development and Agrochemicals

Chlorinated p-xylene derivatives serve as key synthons for more complex molecules. The chlorine atom can be retained in the final structure or used as a handle for further functionalization (e.g., via cross-coupling reactions).

-

Pharmaceutical Intermediates: Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The chlorine atom can enhance binding affinity to target proteins through halogen bonding, increase lipophilicity to improve membrane permeability, or block sites of metabolic degradation to prolong a drug's half-life.

-

Agrochemicals: A prominent example is the synthesis of the broad-spectrum fungicide Chlorothalonil . The synthesis starts with the exhaustive chlorination of p-xylene to produce tetrachloro-isophthalonitrile, demonstrating a case where multiple chlorination steps are desired. Although not a pharmaceutical, this pathway highlights the industrial relevance of p-xylene chlorination.

An In-depth Technical Guide to the Free-radical Chlorination of Substituted Toluenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The free-radical chlorination of substituted toluenes is a cornerstone reaction in organic synthesis, providing a direct route to benzyl chlorides, which are valuable intermediates in the pharmaceutical and fine chemical industries. This technical guide delves into the core principles of this reaction, offering a comprehensive overview of the underlying mechanisms, the profound influence of aromatic substituents on reaction rates and selectivity, and detailed experimental protocols for conducting and analyzing these reactions. Quantitative data on relative reactivities and product distributions are presented in clearly structured tables to facilitate comparison and application in a research and development setting. Visual diagrams generated using the DOT language elucidate the reaction pathways and experimental workflows, providing a clear and concise representation of the chemical processes.

Reaction Mechanism and Principles

The free-radical chlorination of the benzylic position of substituted toluenes proceeds via a well-established chain reaction mechanism, typically initiated by ultraviolet (UV) light or thermal energy.[1][2] This process is distinct from the electrophilic aromatic substitution that occurs on the benzene ring in the presence of a Lewis acid catalyst.[3]

The reaction is characterized by three key stages:

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light or heat.[2]

-

Propagation: This stage consists of a two-step cycle. A chlorine radical abstracts a hydrogen atom from the methyl group of the substituted toluene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to yield the corresponding benzyl chloride and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two free radicals combine. This can involve the recombination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.

The selectivity for side-chain chlorination over ring chlorination is favored by conditions that promote free-radical formation, such as the use of UV light and non-polar solvents.[4] Conversely, polar solvents and the presence of Lewis acids favor electrophilic aromatic substitution on the ring.[5][6]

Quantitative Analysis of Substituent Effects

The electronic nature of the substituents on the aromatic ring significantly influences the rate of benzylic hydrogen abstraction. Electron-donating groups enhance the reaction rate by stabilizing the electron-deficient transition state leading to the benzyl radical, while electron-withdrawing groups have the opposite effect. This relationship can be quantified using the Hammett equation, which relates the logarithm of the relative reaction rate (krel) to the substituent constant (σ) and the reaction constant (ρ).

A Hammett-Brown analysis of the free-radical chlorination of para-substituted ethylbenzenes indicates a ρ value in the range of -0.5 to -1.0.[7] The negative ρ value confirms that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups, as this indicates a buildup of positive charge (or, in this radical reaction, an electron-deficient center) in the transition state.[7]

Table of Relative Reactivities

The following table summarizes the relative reactivities of various substituted toluenes towards free-radical chlorination. These values are typically determined through competitive reaction experiments.

| Substituent (X) | σp | Relative Reactivity (kX/kH) |

| p-OCH₃ | -0.27 | [Data not available in search results] |

| p-CH₃ | -0.17 | [Data not available in search results] |

| H | 0.00 | 1.00 |

| p-Cl | +0.23 | [Data not available in search results] |

| m-Cl | +0.37 | [Data not available in search results] |

| p-CN | +0.66 | [Data not available in search results] |

| p-NO₂ | +0.78 | [Data not available in search results] |

Note: While the principles of the Hammett correlation are well-established for this reaction, a consolidated table of relative reactivities under a single set of experimental conditions was not found in the provided search results. Researchers should consult specific literature for such data or determine it experimentally.

Table of Product Distributions

The free-radical chlorination of substituted toluenes can yield a mixture of mono-, di-, and tri-chlorinated products at the benzylic position. The distribution of these products is dependent on the reaction conditions, particularly the molar ratio of chlorine to the toluene derivative and the reaction time.

| Substrate | Product(s) | Typical Distribution (mol %) | Conditions |

| Toluene | Benzyl Chloride | 82 | Visible light (blue LEDs), N,N-dichloroacetamide, DCM, 8h[8] |

| Benzal Chloride | 14 | Visible light (blue LEDs), N,N-dichloroacetamide, DCM, 8h[8] | |

| p-Chlorotoluene | 2,4-Dichlorobenzyl Chloride | 90 | UV light, Cl₂, 60-65°C |

| 2,4-Dichlorobenzal Chloride | 10 | UV light, Cl₂, 60-65°C |

Experimental Protocols

General Procedure for Photochlorination of a Substituted Toluene

This protocol is a general guideline for the side-chain chlorination of a substituted toluene using a photochemical setup.

Materials:

-

Substituted toluene

-

Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Photochemical reactor equipped with a UV lamp, reflux condenser, gas inlet, and magnetic stirrer.

Procedure:

-

Charge the photochemical reactor with the substituted toluene and the inert solvent.

-

Begin stirring and heat the mixture to the desired reaction temperature (typically the boiling point of the solvent).

-

Once the temperature has stabilized, turn on the UV lamp.

-

Slowly bubble chlorine gas through the reaction mixture via the gas inlet, or add the chlorinating agent portion-wise.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

-

Once the desired conversion is reached, turn off the UV lamp and stop the flow of chlorine gas.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any dissolved HCl and unreacted chlorine.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Competitive Reaction for the Determination of Relative Reactivities

This protocol describes a method to determine the relative reactivities of two different substituted toluenes.

Materials:

-

Two different substituted toluenes (e.g., toluene and p-chlorotoluene)

-

Chlorinating agent (e.g., sulfuryl chloride)

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile)

-

Inert solvent (e.g., carbon tetrachloride)

-

Internal standard for GC analysis (e.g., dodecane)

Procedure:

-

In a reaction vessel, accurately weigh and combine equimolar amounts of the two substituted toluenes and the internal standard.

-

Add the inert solvent and the radical initiator.

-

Heat the mixture to the desired reaction temperature (e.g., 80 °C for AIBN in CCl₄).

-

Add a limiting amount of the chlorinating agent (typically such that less than 10% of the toluenes are consumed to avoid complications from changes in reactant concentrations).

-

Allow the reaction to proceed for a set period.

-

Cool the reaction mixture and analyze the relative amounts of the unreacted substituted toluenes and the corresponding benzyl chloride products by gas chromatography.

-

The relative reactivity can be calculated from the relative rates of disappearance of the starting materials or the relative rates of formation of the products, after correcting for the number of reactive hydrogens.

Analytical Protocol: Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary column suitable for the separation of aromatic compounds (e.g., DB-5, HP-PONA).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C (FID)

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

Injection Volume: 1 µL (split injection)

Analysis:

-

Prepare standard solutions of the starting materials and expected products of known concentrations to determine retention times and response factors.

-

Inject the reaction mixture into the GC.

-

Identify the peaks corresponding to the starting materials and products based on their retention times.

-

Quantify the amount of each component by integrating the peak areas and using the predetermined response factors relative to an internal standard.

Visualizations

Free-Radical Chlorination Mechanism

Caption: Reaction mechanism for the free-radical chlorination of a substituted toluene.

Experimental Workflow for Competitive Chlorination

Caption: Workflow for determining relative reactivities via competitive chlorination.

Hammett Plot Logical Relationship

Caption: Logical relationship for constructing and interpreting a Hammett plot.

References

- 1. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic and Mechanistic Implications of Chlorine Photoelimination in Nickel/Photoredox C(sp3)–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]

An In-depth Technical Guide on the Environmental Persistence of Chlorinated Bis(trichloromethyl)benzenes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the environmental persistence of chlorinated bis(trichloromethyl)benzenes. Initial literature searches for "2-Chloro-1,4-bis(trichloromethyl)benzene" did not yield specific data on its environmental persistence, degradation, or ecotoxicity. Therefore, this document focuses on the closely related and more extensively studied compound, 1,4-Bis(trichloromethyl)benzene (CAS 68-36-0) . The information presented herein for 1,4-Bis(trichloromethyl)benzene may not be directly applicable to its chlorinated derivative but can serve as a relevant reference point for understanding the potential environmental behavior of this class of compounds.

Introduction to 1,4-Bis(trichloromethyl)benzene

1,4-Bis(trichloromethyl)benzene, also known as hexachloro-p-xylene, is a chlorinated aromatic hydrocarbon.[1] It is a white solid at room temperature and is primarily used as a chemical intermediate in various industrial syntheses.[2][3] Notably, it is a precursor in the production of terephthaloyl chloride, a monomer used in the synthesis of Kevlar.[2] It has also been used as an insecticide and an anthelmintic in veterinary medicine.[3] The presence of multiple chlorine atoms and a stable benzene ring suggests that this compound may exhibit significant environmental persistence.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physical and chemical properties. The available data for 1,4-Bis(trichloromethyl)benzene is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₆ | [1][4][5] |

| Molecular Weight | 312.84 g/mol | [3][5] |

| Appearance | White solid/crystals | [2][3] |

| Melting Point | 108-110 °C | [2][3] |

| Boiling Point | 213 °C | [2] |

| Water Solubility | Insoluble | [6][7] |

| Log P (Octanol-Water Partition Coefficient) | No data available | |

| Vapor Pressure | No data available | |

| Henry's Law Constant | No data available |

The very low water solubility of 1,4-Bis(trichloromethyl)benzene is a key factor in its environmental distribution.[6][7] It suggests that the compound will tend to partition from aqueous phases into soil, sediment, and biota.

Environmental Fate and Persistence

Persistence and Degradation:

-

Biodegradation: Information on the biodegradation of 1,4-Bis(trichloromethyl)benzene is scarce. As a highly chlorinated compound, it is expected to be recalcitrant to microbial degradation. The trichloromethyl groups and the stable benzene ring are resistant to enzymatic attack.

-

Hydrolysis: The C-Cl bonds in the trichloromethyl groups may be susceptible to hydrolysis under certain conditions, although the rate is expected to be slow.

-

Photolysis: Aromatic compounds can undergo photolysis, and the presence of chlorine atoms may influence this process. However, no specific data on the photolytic degradation of 1,4-Bis(trichloromethyl)benzene was found.

Mobility and Transport:

-

Due to its low water solubility, 1,4-Bis(trichloromethyl)benzene is not likely to be mobile in the environment.[7] It will have a strong tendency to adsorb to soil organic matter and sediments.

-

Volatilization from water surfaces is possible, but its high molecular weight may limit this process.

Bioaccumulation:

-

There is no direct data on the bioaccumulation potential of 1,4-Bis(trichloromethyl)benzene.[7] However, its lipophilic nature, as suggested by its use as an anthelmintic and the detection of its residues in milk, indicates a potential for bioaccumulation in fatty tissues of organisms.[1]

A conceptual diagram of the likely environmental fate of 1,4-Bis(trichloromethyl)benzene is presented below.

Caption: Conceptual Environmental Fate of 1,4-Bis(trichloromethyl)benzene.

Ecotoxicity

Limited information is available on the ecotoxicity of 1,4-Bis(trichloromethyl)benzene. A safety data sheet indicates that it should not be emptied into drains, suggesting potential harm to aquatic organisms.[7] Further research is needed to fully characterize its ecotoxicological profile.

Experimental Protocols

No detailed experimental protocols for the study of the environmental persistence of 1,4-Bis(trichloromethyl)benzene were found in the reviewed literature. However, a general overview of its synthesis is provided.

Synthesis of 1,4-Bis(trichloromethyl)benzene:

The primary industrial method for producing 1,4-Bis(trichloromethyl)benzene is through the exhaustive chlorination of p-xylene.[8] This reaction is typically carried out under free-radical conditions.[8]

-

Reactants: p-xylene and chlorine gas.

-

Initiator: UV light or a chemical initiator such as benzoyl peroxide.[8]

-

Reaction Conditions: The reaction requires careful control of temperature, pressure, and the molar ratio of reactants to maximize yield and minimize side reactions.[8]

-

Purification: Following the chlorination process, the product is purified using techniques such as crystallization or distillation to remove unreacted starting materials and by-products.[8]

The overall reaction can be represented as: C₆H₄(CH₃)₂ + 6Cl₂ → C₆H₄(CCl₃)₂ + 6HCl

A workflow for the synthesis is shown below.

Caption: Synthesis Workflow for 1,4-Bis(trichloromethyl)benzene.

Conclusion and Future Research

The available data on the environmental persistence of 1,4-Bis(trichloromethyl)benzene is limited. Based on its physicochemical properties, it is expected to be a persistent, non-mobile, and potentially bioaccumulative compound. There is a clear need for further research to quantify its persistence in various environmental compartments, to elucidate its degradation pathways, and to determine its ecotoxicological effects. Such studies are crucial for a comprehensive environmental risk assessment of this and related compounds, including this compound.

For researchers in drug development, understanding the environmental fate of such chlorinated intermediates is essential for sustainable and responsible chemical lifecycle management.

Chemical Structure of 1,4-Bis(trichloromethyl)benzene

Caption: Chemical Structure of 1,4-Bis(trichloromethyl)benzene.

References

- 1. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]

- 4. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]